molecular formula C9H7F3O2S B6257789 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene CAS No. 169339-52-0

1-(ethenesulfonyl)-4-(trifluoromethyl)benzene

Cat. No.: B6257789
CAS No.: 169339-52-0
M. Wt: 236.21 g/mol
InChI Key: IFGAAFFKMIPBOK-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene is a chemical building block designed for researchers exploring sulfur(VI) fluoride exchange (SuFEx) chemistry and covalent inhibitor discovery. This compound features an ethenesulfonyl group linked to an electron-deficient trifluoromethylbenzene ring. The electron-withdrawing nature of the trifluoromethyl group can fine-tune the electrophilicity of the sulfonyl fluoride, making it a valuable scaffold for creating diverse libraries of "SuFExable" pharmacophores through click chemistry approaches like Diversity Oriented Clicking (DOC) . Its primary research application is in the development of irreversible covalent inhibitors for target identification and validation. Compounds within this family have shown significant potential as covalent inhibitors of serine proteases, such as human neutrophil elastase (hNE)—an attractive therapeutic target implicated in chronic obstructive pulmonary disease, cystic fibrosis, and other inflammatory conditions . The reactivity of the sulfur-fluoride group allows for selective, affinity-driven covalent modification of target proteins, a phenomenon sometimes described as a "Sleeping Beauty" event, where reactivity is specific to the unique environment of the live protein . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169339-52-0

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

1-ethenylsulfonyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2

InChI Key

IFGAAFFKMIPBOK-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Ethenesulfonyl 4 Trifluoromethyl Benzene

Routes to the Aryl Sulfonyl Moiety

The key intermediate for most syntheses is 4-(trifluoromethyl)benzenesulfonyl chloride. Its preparation can be approached either by direct sulfonylation of a trifluoromethylated benzene (B151609) ring or by functionalizing a pre-existing precursor.

Direct introduction of a chlorosulfonyl group onto an aromatic nucleus is a common strategy for preparing arylsulfonyl chlorides. orgsyn.org For the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride, this typically involves the reaction of (trifluoromethyl)benzene with a strong sulfonating agent.

One prevalent method is the use of chlorosulfonic acid. This reagent can directly convert aromatic compounds into their corresponding sulfonyl chlorides. smolecule.com The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with the -SO₂Cl group. The trifluoromethyl group is a deactivating, meta-directing group; however, under forcing conditions, the para-isomer can be obtained.

Another approach involves a two-step process starting with sulfonation using oleum (B3057394) (fuming sulfuric acid) to produce 4-(trifluoromethyl)benzenesulfonic acid, followed by chlorination with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride. orgsyn.org

Table 1: Comparison of Direct Sulfonylation Methods

Method Reagent(s) Key Steps Reference
Direct Chlorosulfonation Chlorosulfonic acid One-step electrophilic substitution smolecule.com

An alternative to direct sulfonylation is the conversion of a functional group already present on the trifluoromethylated benzene ring. A highly effective method starts from 4-(trifluoromethyl)aniline (B29031). This pathway involves a diazotization reaction followed by a sulfonyl chloride formation step, often referred to as a Sandmeyer-type reaction. orgsyn.org

The process begins with the treatment of 4-(trifluoromethyl)aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (-5 °C to 5 °C) to form the corresponding diazonium salt. orgsyn.orggoogle.comguidechem.com This intermediate is then reacted with sulfur dioxide in a suitable solvent like acetic acid, catalyzed by a copper(I) salt, typically cuprous chloride, to furnish 4-(trifluoromethyl)benzenesulfonyl chloride. orgsyn.orggoogle.com

Table 2: Key Steps in Precursor Functionalization via Diazotization

Step Reagents Temperature Intermediate/Product Reference
Diazotization 4-(trifluoromethyl)aniline, NaNO₂, HCl -5 to 5 °C 4-(Trifluoromethyl)benzenediazonium chloride google.comguidechem.com

Introduction of the Ethenesulfonyl Group

Once 4-(trifluoromethyl)benzenesulfonyl chloride is obtained, the final step is the formation of the vinyl sulfone. This can be accomplished through classical olefination and elimination reactions, or more modern transition-metal-catalyzed and radical-mediated methods.

A traditional and robust method for synthesizing vinyl sulfones involves the elimination of a leaving group from a β-substituted ethyl sulfone. For instance, 4-(trifluoromethyl)benzenesulfonyl chloride can be reacted with 2-chloroethanol (B45725) to form 2-chloroethyl 4-(trifluoromethyl)phenyl sulfone. Subsequent treatment of this intermediate with a base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces dehydrochlorination to yield 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene. researchgate.net

Another classical approach is the oxidation of a corresponding vinyl sulfide. orgsyn.org This would involve the initial preparation of phenyl vinyl sulfide, followed by a two-step oxidation process to yield the sulfone. However, direct methods from the sulfonyl chloride are generally more efficient.

Modern synthetic chemistry offers several transition-metal-catalyzed methods for the direct formation of vinyl sulfones from sulfonyl precursors and alkenes or alkynes. These reactions often provide high stereoselectivity and functional group tolerance.

Copper-catalyzed reactions are prominent in this area. For example, a system using copper(I) chloride and a catalytic amount of iodine can effectively catalyze the reaction between sulfonyl chlorides and terminal olefins to produce vinyl sulfones. researchgate.net Palladium-catalyzed desulfitative arylation is another powerful tool, where a sulfonyl chloride can be coupled with vinyl-containing compounds. organic-chemistry.org Nickel catalysis has also been developed for the direct sulfonylation of alkenes with sulfonyl chlorides, providing a wide range of vinyl sulfones in good yields. organic-chemistry.org

Hydrosulfonylation of alkynes, such as acetylene (B1199291), with a sulfonyl precursor like a sodium sulfinate salt, can also be achieved using copper catalysts to produce the corresponding vinyl sulfone with high regio- and stereoselectivity. organic-chemistry.org

Table 3: Examples of Transition-Metal-Catalyzed Vinyl Sulfone Synthesis

Metal Catalyst Substrates Key Features Reference
Copper(I) chloride/I₂ Sulfonyl chloride, Terminal olefin Direct coupling researchgate.net
Palladium complexes Sulfonyl chloride, Thiophenes/Pyrroles Desulfitative arylation
Nickel complexes Sulfonyl chloride, Alkenes Direct sulfonylation of unactivated alkenes organic-chemistry.org

Radical-based transformations provide an alternative avenue for the synthesis of vinyl sulfones, often under mild, metal-free conditions. These reactions typically involve the generation of a 4-(trifluoromethyl)phenylsulfonyl radical, which then reacts with a suitable vinyl partner.

One such method involves the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides, where a radical initiator like azobisisobutyronitrile (AIBN) promotes the decomposition of the sulfonyl hydrazide to a sulfonyl radical. researchgate.net

Photoredox catalysis has emerged as a powerful tool for radical generation under visible light irradiation. A metal-free synthesis of vinyl sulfones can be achieved from aryl sulfinates and alkenes using an organic dye like eosin (B541160) Y as the photocatalyst. bohrium.com This process involves the generation of an aryl sulfonyl radical which adds to the alkene. bohrium.com Similarly, visible-light irradiation in the presence of an iridium-based photocatalyst can promote the reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and N-vinylpyrrolidinone to give the corresponding E-vinyl sulfone. These methods are valued for their mild conditions and avoidance of stoichiometric and often toxic metal reagents. researchgate.net

Table 4: Radical-Mediated Pathways to Vinyl Sulfones

Method Radical Source Reaction Partner Conditions Reference
Denitrative Coupling Sulfonyl hydrazide β-Nitrostyrene AIBN, heat researchgate.net
Photoredox Catalysis Aryl sulfinate Alkene Eosin Y, visible light bohrium.com

Multicomponent Reaction Strategies for the Title Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of vinyl sulfones that could be adapted for the preparation of this compound.

One notable strategy is the copper-catalyzed three-component reaction involving arylpropiolic acids, a sulfur dioxide surrogate such as potassium metabisulfite (B1197395) (K₂S₂O₅), and arylboronic acids. rsc.orgrsc.org To synthesize the target compound, this reaction would likely employ phenylpropiolic acid, K₂S₂O₅, and 4-(trifluoromethyl)phenylboronic acid. The reaction typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups, including halides, making the presence of a trifluoromethyl group highly compatible. rsc.org

A general scheme for this type of reaction is presented below:

Scheme 1: Proposed Copper-Catalyzed Three-Component Synthesis

Ar¹-C≡C-COOH + Ar²-B(OH)₂ + K₂S₂O₅ --[Cu catalyst]--> Ar¹-CH=C(SO₂Ar²)-COOH

In the context of synthesizing the title compound, Ar¹ would be a phenyl group and Ar² would be a 4-(trifluoromethyl)phenyl group, followed by a subsequent decarboxylation step.

Another powerful MCR approach is the hydrosulfonylation of alkynes using aryl diazonium salts, K₂S₂O₅, and thiophenols. rsc.org This metal-free reaction proceeds at room temperature and offers high chemoselectivity and step-economy. For the synthesis of this compound, 4-(trifluoromethyl)benzenediazonium salt would serve as the precursor for the sulfonyl group, reacting with an alkyne and a hydrogen source like thiophenol. rsc.org

The table below summarizes representative examples from the literature for a copper-catalyzed three-component synthesis of various vinyl sulfones, illustrating the scope and typical yields.

Arylpropiolic AcidArylboronic AcidCatalyst SystemYield (%)Reference
Phenylpropiolic acidPhenylboronic acidCuBr₂/1,10-phenanthroline78 rsc.org
Phenylpropiolic acid4-Methylphenylboronic acidCuBr₂/1,10-phenanthroline81 rsc.org
Phenylpropiolic acid4-Methoxyphenylboronic acidCuBr₂/1,10-phenanthroline85 rsc.org
Phenylpropiolic acid4-Chlorophenylboronic acidCuBr₂/1,10-phenanthroline72 rsc.org

This interactive table showcases the versatility of the copper-catalyzed three-component reaction. The tolerance for both electron-donating and electron-withdrawing groups on the arylboronic acid suggests that 4-(trifluoromethyl)phenylboronic acid would be a suitable substrate.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several environmentally benign methods for synthesizing vinyl sulfones have been reported, which are applicable to the preparation of this compound.

An economical and convenient approach involves the reaction of commercially available sodium sulfinates with dibromides in the absence of any catalyst. organic-chemistry.org This method is cost-effective and environmentally friendly. To produce the target compound, sodium 4-(trifluoromethyl)benzenesulfinate would be reacted with 1,2-dibromoethane. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org

Scheme 2: Proposed Catalyst-Free Green Synthesis

4-(CF₃)C₆H₄SO₂Na + BrCH₂CH₂Br --[DMF, 80°C]--> 4-(CF₃)C₆H₄SO₂CH=CH₂

Visible-light-mediated synthesis represents another significant green chemistry approach. Using a photocatalyst like eosin Y, aryl sulfinates can react with alkenes to form vinyl sulfones under metal-free conditions. bohrium.com This method avoids the use of toxic heavy metals and utilizes a renewable energy source. The synthesis of the title compound could be envisioned through the reaction of sodium 4-(trifluoromethyl)benzenesulfinate with a suitable alkene precursor under visible light irradiation. bohrium.com

Further green strategies include electrochemical synthesis, which can produce vinyl sulfones from sodium sulfinates and olefins at room temperature, and reactions conducted in environmentally benign solvents such as water. organic-chemistry.orgrsc.org For example, an efficient synthesis of vinyl sulfones has been demonstrated by treating alkenes with sodium arenesulfinates using potassium iodide and sodium periodate (B1199274) in the presence of a catalytic amount of acetic acid at room temperature. researchgate.net

The following table highlights various green synthetic methods for vinyl sulfones, indicating their conditions and advantages.

ReactantsConditionsKey AdvantageReference
Sodium arenesulfinates, DibromidesDMF, 80°CCatalyst-free, economical organic-chemistry.org
Aryl sulfinates, AlkenesEosin Y, visible lightMetal-free, uses renewable energy bohrium.com
Alkenes, Sodium arenesulfinatesKI/NaIO₄, Acetic acid, RTMild conditions, high yields researchgate.net
Sodium sulfinates, OlefinsElectrochemical, graphite (B72142) electrodes, RTAvoids bulk reagents, mild conditions organic-chemistry.org

This interactive table compares different green chemistry approaches for the synthesis of vinyl sulfones, any of which could potentially be adapted for the synthesis of this compound.

Reactivity and Reaction Profiles of 1 Ethenesulfonyl 4 Trifluoromethyl Benzene

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The electron-deficient nature of the double bond in 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene makes it an excellent substrate for nucleophilic conjugate addition, commonly referred to as the Michael addition. In this reaction, a nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a new carbon-nucleophile bond. The strong electron-withdrawing capacity of the 4-(trifluoromethyl)phenylsulfonyl group effectively stabilizes the resulting carbanionic intermediate, driving the reaction forward.

A wide array of nucleophiles can participate in conjugate addition reactions with aryl vinyl sulfones. The enhanced electrophilicity of this compound, due to the trifluoromethyl substituent, allows it to react with both soft and, in some cases, hard nucleophiles. The scope of suitable nucleophiles includes:

Carbon Nucleophiles : Stabilized carbanions such as enolates derived from malonates, β-ketoesters, and α-cyanoacetates are effective Michael donors. nih.gov For instance, the addition of α-substituted α-cyanoacetates to phenyl vinyl sulfones proceeds efficiently. nih.gov Organometallic reagents, particularly organocuprates (Gilman reagents) and diorganozinc reagents, are also excellent for delivering alkyl or aryl groups in a 1,4-fashion. researchgate.net Furthermore, unmodified aldehydes can serve as nucleophiles in organocatalytic asymmetric Michael reactions. nih.gov

Heteroatom Nucleophiles : Nitrogen nucleophiles (aza-Michael addition), such as primary and secondary amines, and oxygen nucleophiles (oxa-Michael addition) from alcohols or alkoxides readily add to the activated double bond. Thiolates are particularly potent nucleophiles for this transformation (thiol-Michael addition) and often react with high selectivity and speed. rsc.org

The introduction of electron-withdrawing groups on the phenyl ring of a vinyl sulfone, such as the trifluoromethyl group in this compound, is expected to accelerate the rate of these conjugate additions compared to unsubstituted phenyl vinyl sulfone. nih.gov

Significant progress has been made in controlling the stereochemical outcome of Michael additions to vinyl sulfones, enabling the synthesis of chiral molecules. Asymmetric catalysis is the most common strategy to achieve high enantioselectivity. Chiral catalysts, such as cinchona alkaloid derivatives, have been successfully employed in the conjugate addition of α-substituted α-cyanoacetates to aryl vinyl sulfones, yielding products with excellent enantiomeric excess (ee). nih.gov

For example, in a reaction analogous to one that would involve this compound, the addition of α-allyl-α-cyanoacetate to 3,5-bis(trifluoromethyl)phenyl vinyl sulfone was studied. The increased electrophilicity of this Michael acceptor resulted in a significantly accelerated reaction, affording the final product in good yield and high enantioselectivity. nih.gov This demonstrates that the electronic properties of the trifluoromethyl group are conducive to achieving high levels of stereocontrol in such reactions.

EntryVinyl SulfoneNucleophileCatalystYield (%)ee (%)
1Phenyl vinyl sulfoneα-allyl-α-cyanoacetateQ-5c17 (conv.)86
23,5-Bis(trifluoromethyl)phenyl vinyl sulfoneα-allyl-α-cyanoacetateQ-5c88 (conv.)86

Table based on data for analogous compounds, illustrating the effect of trifluoromethyl substitution. Data sourced from nih.gov.

In reactions involving α,β-unsaturated systems, regioselectivity is a key consideration, specifically the competition between 1,2-addition (attack at the sulfonyl sulfur) and 1,4-addition (conjugate addition). For most nucleophiles, particularly soft nucleophiles like enolates and thiolates, the 1,4-addition pathway is overwhelmingly favored with vinyl sulfones.

When both the nucleophile and the Michael acceptor are prochiral, the formation of diastereomers is possible. The diastereoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions. In catalyzed reactions, the transition state geometry, directed by the catalyst, determines which diastereomer is formed preferentially. For instance, highly diastereoselective and enantioselective additions can be achieved when prochiral nucleophiles react with prochiral β-substituted vinyl sulfones, allowing for the construction of two new adjacent stereocenters in a single step. nih.gov

Cycloaddition Chemistry

The electron-deficient double bond of this compound also enables it to participate as a dienophile or dipolarophile in various cycloaddition reactions, providing routes to complex cyclic and heterocyclic systems.

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The strong electron-withdrawing nature of the sulfonyl group significantly activates the double bond for this transformation. The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's electron-withdrawing group will orient itself under the π-system of the diene in the transition state, leading to the endo product.

However, the presence of fluorine atoms can sometimes alter this selectivity. nih.gov In Lewis acid-catalyzed Diels-Alder reactions involving related vinyl sulfimides and cyclopentadiene (B3395910), good to excellent endo selectivity has been observed, suggesting that the sulfonyl group effectively controls the stereochemical pathway. rsc.org While specific studies on this compound are limited, it is expected to be a highly reactive dienophile that would likely favor the formation of the endo cycloadduct, particularly under Lewis acid catalysis.

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrones, and azomethine ylides to form five-membered heterocyclic rings. nih.govwikipedia.org These reactions are valuable for synthesizing important scaffolds like triazoles, isoxazolidines, and pyrrolidines.

The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. For aryl vinyl sulfones, the β-carbon is the most electrophilic center. mdpi.com Consequently, the reaction typically proceeds to afford a single major regioisomer. For example, the reaction between an azomethine ylide and phenyl vinyl sulfone yields a spirooxindole product with complete meta regioselectivity and endo stereoselectivity. mdpi.com A computational study on the reaction of vinyl sulfones with sugar azides also highlighted the factors controlling regioselectivity, leading to either 1,4- or 1,5-disubstituted triazoles. nih.gov

Given the strong electronic influence of the 4-(trifluoromethyl)phenylsulfonyl group, it is anticipated that 1,3-dipolar cycloadditions involving this compound would proceed with high regioselectivity and good stereocontrol, making it a valuable building block in heterocyclic synthesis.

No Specific Research Data Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data concerning the reactivity and reaction profiles of the chemical compound This compound for the outlined transformations. The instructions to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled with scientifically accurate and detailed findings.

The vinylsulfonyl moiety, activated by the electron-withdrawing trifluoromethylphenyl group, is expected to be a reactive component in various chemical transformations. However, without specific studies on This compound , any discussion of its participation in pericyclic transformations, transition-metal-catalyzed reactions, reductive transformations, or transformations of the trifluoromethyl substituent would be speculative. Such speculation would be based on the known reactivity of analogous compounds, such as other aryl vinyl sulfones or trifluoromethylated aromatic compounds, which is explicitly excluded by the request's constraints.

Detailed discussions and data tables for the following sections, as requested, could not be generated due to the absence of specific literature:

Transformations of the Trifluoromethyl Substituent:The trifluoromethyl group is generally robust but can be transformed under specific, often harsh, conditions. No literature was found detailing such transformations on this compound.

Given the strict requirement to generate content based on detailed research findings for this specific compound, it is not possible to provide an article that is both scientifically accurate and compliant with the user's instructions.

Applications of 1 Ethenesulfonyl 4 Trifluoromethyl Benzene As a Synthetic Building Block

Construction of Complex Organic Molecules

While direct, detailed examples of the use of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene in the total synthesis of complex natural products are not extensively documented in readily available literature, the inherent reactivity of the vinyl sulfone group makes it an excellent Michael acceptor. bohrium.comresearchgate.netnih.govresearchgate.net This reactivity is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are the cornerstone of building molecular complexity.

The electron-withdrawing nature of the 4-(trifluoromethyl)phenylsulfonyl group significantly activates the vinyl moiety towards nucleophilic attack. This allows for conjugate addition reactions with a wide array of soft nucleophiles, such as enolates, amines, and thiols. The resulting adducts can then be further elaborated into more complex structures. The trifluoromethyl group enhances the electrophilicity of the double bond, often leading to higher reactivity and yields compared to non-fluorinated analogues.

The general utility of vinyl sulfones in organic synthesis is well-established, where they serve as precursors to a variety of functional groups and molecular scaffolds. researchgate.netnih.gov For instance, the sulfonyl group can be reductively removed or transformed, allowing the vinyl group to act as a masked ethylene (B1197577) or acetylene (B1199291) equivalent in multi-step synthetic sequences.

Synthesis of Heterocyclic Frameworks

The electrophilic nature of this compound makes it a prime candidate for the synthesis of various heterocyclic systems. This is often achieved through cycloaddition reactions or Michael addition-cyclization cascade sequences.

Vinyl sulfones are known to participate in [4+2], [3+2], and other cycloaddition reactions, serving as a 2π component. researchgate.net For example, in a Diels-Alder reaction with a suitable diene, it can lead to the formation of six-membered rings containing the trifluoromethylphenylsulfonyl group. Subsequent manipulation of the sulfonyl group can then yield a variety of functionalized cyclohexene (B86901) derivatives, which are common cores in many natural products and pharmaceuticals.

Furthermore, the reaction of this compound with binucleophilic reagents can initiate a cascade reaction to form heterocyclic rings. For instance, a Michael addition of a nucleophile containing a second reactive site, such as a hydroxyl or amino group, can be followed by an intramolecular cyclization to furnish five- or six-membered heterocycles. A notable example from the broader class of vinyl sulfones is their reaction with cinnamyl azides to directly generate dihydro-pyrrolo-pyrazole heterocycles. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Reaction Type Resulting Heterocycle
Dienes [4+2] Cycloaddition Substituted Cyclohexenes
Azides, Nitrones [3+2] Cycloaddition Pyrrolidines, Isoxazolidines
Hydrazines Michael Addition-Cyclization Pyrazolidines

Precursor for Advanced Organosulfur Compounds

This compound is an excellent starting material for the synthesis of more complex and functionally diverse organosulfur compounds. The vinyl sulfone moiety can be readily transformed into other sulfur-containing functional groups.

For example, the double bond can be dihydroxylated or epoxidized, leading to vicinal diols or epoxides bearing the trifluoromethylphenylsulfonyl group. These products are themselves versatile intermediates for further synthetic transformations. Additionally, the sulfonyl group can be displaced or modified, although this often requires harsh conditions. The presence of the trifluoromethyl group can influence the stability and reactivity of these resulting organosulfur compounds, potentially imparting unique biological or material properties.

Role in Cascade and Sequential Reaction Strategies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. The reactivity of this compound makes it an ideal component for initiating such cascades.

A typical cascade sequence could involve an initial Michael addition to the vinyl sulfone, which generates a new nucleophilic or electrophilic center in the molecule. This newly formed reactive site can then participate in a subsequent intramolecular reaction, such as an aldol (B89426) condensation, a Claisen condensation, or another conjugate addition, to form cyclic or polycyclic systems. For instance, the synthesis of dihydro-pyrrolo-pyrazole heterocycles from vinyl sulfones and cinnamyl azides is a prime example of a complex cascade process. nih.gov The use of this compound in such sequences would lead to products bearing the trifluoromethylphenyl moiety, a common feature in many bioactive molecules. The development of such cascade reactions is a key area of modern synthetic chemistry, aiming for efficiency and atom economy. rsc.orgbeilstein-journals.orgbeilstein-journals.org

Integration into Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The goal of DOS is to efficiently explore a wide range of chemical space by creating molecules with varied skeletons and stereochemistry.

This compound is a suitable building block for DOS due to its ability to participate in a variety of reliable and stereocontrolled reactions. By reacting this compound with a diverse set of nucleophiles, dienes, or dipoles, a library of compounds with a common trifluoromethylphenylsulfonyl core but varied peripheral structures can be rapidly assembled. The resulting products can then be subjected to further transformations to increase skeletal diversity. The use of enantiomerically pure synthons derived from carbohydrates and modified with vinyl sulfone groups has been demonstrated as a powerful strategy for generating appendage diversity in a controlled manner. mdpi.com

Mechanistic and Theoretical Investigations of 1 Ethenesulfonyl 4 Trifluoromethyl Benzene Reactivity

Computational Studies on Electronic Structure and Reactivity

Computational chemistry offers powerful tools to predict and rationalize the chemical behavior of molecules. For 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, theoretical calculations can elucidate the distribution of electrons and the nature of its frontier molecular orbitals, which are crucial in determining its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic character, respectively.

For this compound, the electronic landscape is significantly shaped by the electron-withdrawing nature of both the ethenesulfonyl and trifluoromethyl groups. The trifluoromethyl group, a potent σ- and π-electron withdrawing group, and the sulfonyl group, also strongly electron-withdrawing, work in concert to lower the energy of the LUMO. This low-lying LUMO is expected to be localized predominantly over the vinyl group and the aromatic ring, rendering these sites highly susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Systems

Molecular OrbitalPredicted Energy LevelExpected LocalizationImplication for Reactivity
HOMO LowDistributed over the phenyl ring and sulfonyl groupLow nucleophilicity
LUMO Very LowPrimarily on the vinyl group (β-carbon) and phenyl ringHigh electrophilicity, susceptible to Michael addition

This table is generated based on established principles of substituent effects and data from structurally related vinyl sulfones.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map is anticipated to show a significant polarization of the molecule.

The oxygen atoms of the sulfonyl group and the fluorine atoms of the trifluoromethyl group will exhibit a high electron density, appearing as red or yellow regions on the ESP map. Conversely, the hydrogen atoms of the vinyl group and the carbon atoms attached to the electron-withdrawing groups will be electron-deficient, appearing as blue regions. A significant region of positive electrostatic potential is expected around the β-carbon of the ethenesulfonyl group, further confirming its role as the primary electrophilic site for Michael-type additions. The aromatic ring will also be rendered electron-poor due to the attached substituents.

Elucidation of Reaction Mechanisms

The primary reaction pathway for this compound is expected to be the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the vinyl group. Computational modeling of this and other potential reactions provides invaluable insights into the transition states, energy barriers, and rate-determining steps.

Transition state (TS) modeling for the Michael addition of a nucleophile (e.g., a thiol or an amine) to this compound would involve locating the highest energy point along the reaction coordinate. For a typical Michael addition, the transition state involves the partial formation of the new bond between the nucleophile and the β-carbon and the beginning of the re-hybridization of the α- and β-carbons from sp² to sp³.

The geometry of the transition state would be influenced by steric and electronic factors. The presence of the bulky trifluoromethylphenylsulfonyl group could influence the trajectory of the incoming nucleophile. DFT calculations on analogous systems, such as the reaction of thiols with phenyl vinyl sulfone, have been used to model these transition states, revealing the intricate details of bond formation and breaking.

The energy profile for the Michael addition to this compound would typically show a two-step mechanism. The first step, the nucleophilic attack on the β-carbon, is generally the rate-determining step, leading to the formation of a resonance-stabilized carbanionic intermediate. The second step is the rapid protonation of this intermediate to yield the final product.

The activation energy for the first step is expected to be relatively low due to the high electrophilicity of the vinyl group, which is enhanced by the trifluoromethyl substituent. Computational studies on the Diels-Alder reaction of phenyl vinyl sulfone with dienes like cyclopentadiene (B3395910) have shown that the reaction is significantly exergonic, with a kinetically controlled product distribution. researchgate.net A similar high reactivity would be anticipated for this compound in cycloaddition reactions.

Table 2: Predicted Energetic Features of the Michael Addition to this compound

Reaction StepPredicted Activation EnergyNature of the Step
Nucleophilic AttackLow to ModerateRate-determining
Protonation of IntermediateVery LowFast

This table is based on general principles of Michael addition reactions involving highly activated vinyl sulfones.

Spectroscopic Studies for Mechanistic Elucidation (without basic compound identification)

Spectroscopic techniques are instrumental in probing reaction mechanisms by identifying transient intermediates and characterizing the structures of products. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be pivotal.

For instance, in a Michael addition reaction, the disappearance of the characteristic vinyl proton signals in the ¹H NMR spectrum would indicate the consumption of the starting material. The appearance of new signals corresponding to the protons of the newly formed alkyl chain would confirm the formation of the adduct. Monitoring the reaction kinetics via NMR can provide data to determine the reaction order and rate constants, which are crucial for validating a proposed mechanism.

Similarly, in-situ IR spectroscopy could be employed to follow the disappearance of the C=C stretching vibration of the vinyl group and the appearance of new vibrational modes associated with the product. These spectroscopic observations, when coupled with computational models, provide a powerful approach to the comprehensive elucidation of reaction mechanisms.

Synthesis and Reactivity of Structural Analogues and Derivatives

Modification of the Aryl Ring Substituents

The electronic nature of the substituent on the aryl ring plays a crucial role in modulating the reactivity of the ethenesulfonyl group. The trifluoromethyl group at the para-position of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene significantly enhances the electrophilicity of the β-carbon of the vinyl group through its potent electron-withdrawing inductive and resonance effects. This increased electrophilicity facilitates nucleophilic attack in Michael addition reactions.

The synthesis of analogues with different aryl substituents can be achieved through various methods, including the Heck-Matsuda reaction, which allows for the β-arylation of ethenesulfonyl fluoride (B91410) with arenediazonium salts. This method is compatible with a range of functional groups on the aryl ring.

The reactivity of these analogues as Michael acceptors is directly influenced by the electronic properties of the aryl substituents. Electron-withdrawing groups, similar to the trifluoromethyl group, are expected to increase the rate of Michael addition, while electron-donating groups would decrease it. This relationship can be rationalized by the substituent's effect on the electron density of the vinyl sulfone moiety. mdpi.com

Table 1: Predicted Relative Reactivity of 4-Substituted-1-(ethenesulfonyl)benzene Analogues in Michael Addition Reactions

Substituent (X) at para-positionElectronic EffectPredicted Relative Reactivity
-NO₂Strongly Electron-WithdrawingHighest
-CNStrongly Electron-WithdrawingHigh
-CF₃ Strongly Electron-Withdrawing High
-ClElectron-WithdrawingModerate
-HNeutralReference
-CH₃Electron-DonatingLow
-OCH₃Strongly Electron-DonatingLowest

This table is illustrative and based on established principles of electronic effects on Michael acceptor reactivity.

Studies on related systems have shown a clear correlation between the electron-withdrawing capacity of the aryl substituent and the rate of nucleophilic attack. mdpi.comrsc.org For instance, morphinan (B1239233) derivatives bearing an electron-withdrawing benzylidene group exhibit higher biological activity, which is correlated to the electron density of the Michael acceptor. mdpi.com Conversely, electron-donating substituents decrease the electrophilicity and thus the reactivity. mdpi.com

Variations of the Ethenesulfonyl Moiety

Modifications to the ethenesulfonyl moiety itself offer another avenue to tune the reactivity and steric profile of the molecule. These variations can involve substitution on the vinyl group (α- or β-position) or alteration of the sulfonyl group.

Substitution at the α- or β-position of the ethenesulfonyl group can have a significant impact on its reactivity. Generally, substitution at either position tends to decrease the rate of Michael addition due to steric hindrance. nih.gov This effect is particularly pronounced with bulky substituents. The introduction of substituents can also influence the stereochemistry of the addition product.

Replacing the sulfone with other sulfur-based functional groups can dramatically alter the electrophilicity of the vinyl group. For instance, vinyl sulfonamides have been investigated as alternatives to vinyl sulfones in covalent inhibitors. nih.govresearchgate.net Generally, vinyl sulfones are more reactive Michael acceptors than the corresponding vinyl sulfonamides. enamine.net This is attributed to the greater electron-withdrawing ability of the sulfonyl group compared to the sulfonamide group.

Further modifications, such as the synthesis of vinyl sulfonimidamides, provide a means to finely tune the electrophilicity. nih.govresearchgate.netrsc.org The reactivity of these compounds can be modulated by the choice of substituent on the imidic nitrogen, offering a wider range of reactivities than is achievable with simple vinyl sulfones or sulfonamides. nih.govresearchgate.netrsc.org

Table 2: Relative Electrophilicity of Vinyl Groups with Different Sulfur-Based Moieties

MoietyGeneral StructureRelative Electrophilicity
Vinyl SulfoneR-SO₂-CH=CH₂High
Vinyl SulfonamideR-SO₂-NR'-CH=CH₂Moderate to Low
Vinyl SulfonimidamideR-S(O)(NR')-CH=CH₂Tunable (Low to High)

This table provides a general comparison of the electrophilicity based on the electron-withdrawing nature of the sulfur-based group.

Alternative Fluoroalkyl Substituents

While the trifluoromethyl group is a common choice for enhancing the electrophilicity of the aryl ring, other fluoroalkyl groups can also be employed. The replacement of the -CF₃ group with other perfluoroalkyl groups, such as pentafluoroethyl (-C₂F₅) or heptafluoropropyl (-C₃F₇), is expected to have a similar, if not slightly enhanced, electron-withdrawing effect. This would likely lead to a modest increase in the reactivity of the ethenesulfonyl moiety as a Michael acceptor.

The synthesis of analogues with different fluoroalkyl groups can be challenging, often requiring specialized starting materials. However, the potential benefits in terms of modulating lipophilicity, metabolic stability, and binding interactions can make this a worthwhile strategy in drug design. Comparative studies have shown that increasing the length of the perfluoroalkyl chain can influence the strength of the electron-withdrawing effect. researchgate.net

Table 3: Predicted Impact of Different Fluoroalkyl Substituents on the Reactivity of 1-(ethenesulfonyl)-4-(fluoroalkyl)benzene

Fluoroalkyl GroupRelative Electron-Withdrawing StrengthPredicted Michael Acceptor Reactivity
-CF₃StrongHigh
-C₂F₅StrongerHigher
-C₃F₇StrongestHighest

This table is based on the general trend of increasing electron-withdrawing strength with increasing perfluoroalkyl chain length.

Structure-Reactivity Relationships and Design Principles

The design of this compound analogues as covalent inhibitors is guided by principles of structure-reactivity relationships. The primary goal is to achieve a balance between reactivity and selectivity. The electrophilic "warhead" must be reactive enough to form a covalent bond with its biological target, typically a nucleophilic amino acid residue like cysteine, but not so reactive that it engages in off-target reactions, which can lead to toxicity. dovepress.comresearchgate.net

The reactivity of the vinyl sulfone as a Michael acceptor is a key determinant of its biological activity. nih.gov This reactivity is governed by several factors:

Electronic Effects of the Aryl Substituent: As discussed in section 6.1, electron-withdrawing groups on the aryl ring increase the electrophilicity and reactivity of the vinyl sulfone. mdpi.com

Nature of the Sulfonyl Moiety: The electron-withdrawing power of the group attached to the vinyl moiety follows the general trend: sulfone > sulfoxide (B87167) > sulfide. nih.govorganic-chemistry.org Variations like sulfonamides and sulfonimidamides offer further opportunities for tuning reactivity. nih.govresearchgate.net

Substitution on the Vinyl Group: Steric hindrance from substituents on the α- or β-carbons of the vinyl group generally reduces reactivity. nih.gov

These principles allow for the rational design of analogues with tailored reactivity profiles. For instance, if a less reactive inhibitor is desired to improve selectivity, one might introduce a mildly electron-donating group on the aryl ring or replace the sulfone with a sulfonamide. Conversely, to enhance potency, a stronger electron-withdrawing group could be installed on the aryl ring.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Related Compounds

The development of efficient and versatile synthetic routes to trifluoromethylated vinyl sulfones is paramount for their widespread application. While classical methods for vinyl sulfone synthesis exist, recent research has focused on more sophisticated and atom-economical approaches. Future research is likely to build upon these emerging strategies.

One promising avenue is the continued development of visible-light-mediated metal-free synthesis . Recent studies have demonstrated the synthesis of various vinyl sulfones from aryl sulfinates, including those with trifluoromethyl substituents, showcasing the power of photoredox catalysis. This method offers a mild and environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. Further exploration in this area could lead to more efficient and selective syntheses of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene and its derivatives.

Another area of active development is the use of novel trifluoromethylating agents . The direct introduction of the trifluoromethyl group is a significant challenge in organofluorine chemistry. Advances in this area, such as the development of new electrophilic or nucleophilic trifluoromethylating reagents, will undoubtedly impact the synthesis of trifluoromethylated vinyl sulfones.

Furthermore, asymmetric synthesis of chiral γ-substituted vinyl sulfones has been achieved using organocatalysis. nih.gov This opens up possibilities for creating enantiomerically enriched building blocks for pharmaceuticals and other bioactive molecules. Future work will likely focus on expanding the scope of these asymmetric transformations to include a wider range of trifluoromethylated vinyl sulfones.

Synthetic MethodologyDescriptionPotential Advantages
Visible-Light-Mediated SynthesisUtilizes photoredox catalysis to generate sulfonyl radicals from sulfinates, which then add to alkynes. researchgate.netMetal-free, mild reaction conditions, environmentally friendly.
Novel Trifluoromethylating AgentsDevelopment of new reagents for the direct and selective introduction of the CF3 group.Improved efficiency and functional group tolerance.
Asymmetric OrganocatalysisUse of chiral catalysts to induce stereoselectivity in the formation of substituted vinyl sulfones. nih.govAccess to enantiomerically pure compounds for biological applications.

Exploration of Novel Reactivity Modes

The reactivity of this compound is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor. However, there is significant potential for exploring novel reactivity modes beyond this well-established behavior.

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. Computational studies on the reaction of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinyl-benzene suggest that the trifluoromethyl group can influence the regioselectivity and activation energy of the reaction. nih.gov Experimental validation and expansion of these findings to other 1,3-dipoles could lead to the synthesis of novel trifluoromethylated heterocycles with potential applications in medicinal chemistry.

The development of catalytic asymmetric reactions utilizing trifluoromethylated vinyl sulfones as substrates is a rapidly growing field. rsc.org These compounds can serve as valuable synthons for the construction of chiral molecules containing the trifluoromethyl group. Future research will likely focus on the design of new chiral catalysts and the exploration of novel asymmetric transformations, such as enantioselective conjugate additions, cycloadditions, and annulations.

Furthermore, the potential for radical-mediated reactions involving trifluoromethylated vinyl sulfones remains largely unexplored. The electron-deficient nature of the double bond could allow for novel radical addition and cyclization reactions, providing access to complex molecular scaffolds.

Reactivity ModeDescriptionPotential Outcomes
[3+2] CycloadditionsReaction with 1,3-dipoles to form five-membered heterocycles. nih.govSynthesis of novel trifluoromethylated isoxazolines and other heterocycles.
Asymmetric CatalysisEnantioselective transformations using chiral catalysts. rsc.orgAccess to chiral trifluoromethylated building blocks for drug discovery.
Radical ReactionsExploration of radical addition and cyclization pathways.Formation of complex carbocyclic and heterocyclic structures.

Untapped Synthetic Utilities and Applications

While the application of vinyl sulfones in drug design is gaining traction, the specific utilities of this compound are yet to be fully realized. researchgate.netnih.gov Its unique combination of functional groups suggests a number of promising, yet untapped, applications.

In the realm of materials science , the trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. The vinyl sulfone moiety, on the other hand, can participate in polymerization reactions. This suggests that this compound could serve as a monomer for the synthesis of novel fluorinated polymers with specialized applications in areas such as electronics, aerospace, and coatings.

The field of chemical biology could also benefit from the unique properties of this compound. The vinyl sulfone group is known to act as a covalent inhibitor of certain enzymes, particularly cysteine proteases. researchgate.net The presence of the trifluoromethyl group could modulate the reactivity and selectivity of this interaction, making this compound a valuable tool for developing chemical probes and potential therapeutic agents.

Furthermore, the development of asymmetric catalytic methods using this and related compounds could provide access to a wide range of chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov The trifluoromethyl group often enhances the biological activity and metabolic stability of drug candidates.

Application AreaPotential UtilityRationale
Materials ScienceMonomer for fluorinated polymers.Trifluoromethyl group imparts desirable material properties; vinyl group allows for polymerization.
Chemical BiologyCovalent enzyme inhibitors and chemical probes. researchgate.netVinyl sulfone is a known covalent warhead; trifluoromethyl group can modulate reactivity and selectivity.
Asymmetric SynthesisChiral building block for complex molecule synthesis. nih.govAccess to enantiomerically pure trifluoromethylated compounds for drug development.

Challenges and Opportunities in Trifluoromethylated Vinyl Sulfone Chemistry

Despite the immense potential, the field of trifluoromethylated vinyl sulfone chemistry is not without its challenges. The synthesis of these compounds can be complex, and the handling of some fluorinating reagents requires specialized equipment and expertise. Overcoming these synthetic hurdles is a key challenge that will require the development of more robust and user-friendly methodologies.

Another challenge lies in fully understanding the influence of the trifluoromethyl group on the reactivity of the vinyl sulfone moiety. While it is known to be a strong electron-withdrawing group, its precise effects on reaction mechanisms and stereochemical outcomes are not always predictable. Detailed mechanistic studies, including computational modeling, will be crucial for unlocking the full synthetic potential of these compounds.

However, these challenges also present significant opportunities. The development of novel synthetic methods for accessing trifluoromethylated vinyl sulfones would be a major contribution to the field of organofluorine chemistry. Furthermore, a deeper understanding of their reactivity could lead to the discovery of new and unexpected chemical transformations.

The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, make these compounds highly attractive for applications in drug discovery and agrochemicals. researchgate.net As our ability to synthesize and manipulate these molecules improves, so too will their impact on these vital industries. The exploration of this compound and its congeners represents a frontier in organic synthesis with the potential to yield a wealth of new chemical entities with valuable properties.

Q & A

Q. What are the recommended synthetic routes for 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene?

The synthesis of this compound can be approached via sulfonylation of a pre-functionalized benzene ring. A plausible method involves:

  • Step 1 : Introducing the trifluoromethyl group to a benzene ring via electrophilic substitution or cross-coupling reactions (e.g., using trifluoromethyl copper reagents) .
  • Step 2 : Installing the ethenesulfonyl group through sulfonation. For example, reacting the intermediate with ethenesulfonyl chloride under controlled conditions (e.g., in dichloromethane at 0–5°C with a base like pyridine to scavenge HCl) .
  • Step 3 : Purification via column chromatography (hexane/ethyl acetate) and characterization using NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm its structure?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and electronic environments. For instance, the ethenesulfonyl group’s protons resonate as a doublet near δ 6.5–7.5 ppm, while the trifluoromethyl group shows a singlet in 19^{19}F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C9_9H7_7F3_3O2_2S) and isotopic pattern .
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations can model the electron-deficient nature of the benzene ring due to the strong electron-withdrawing effects of the -SO2_2-CH2_2CH2_2 and -CF3_3 groups. Key steps:

  • Electrostatic Potential Maps : Identify regions of high electrophilicity (e.g., para to the sulfonyl group).
  • Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) to determine activation barriers and regioselectivity .
  • Solvent Effects : Include polar aprotic solvents (e.g., DMF) in simulations to mimic experimental conditions .

Q. How can researchers resolve contradictory data in reaction yields when using this compound as a building block?

Conflicting yields may arise from competing side reactions (e.g., hydrolysis of the sulfonyl group or dimerization). Mitigation strategies:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions.
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., sulfonic acid derivatives) and adjust reaction quenching steps .
  • In Situ Monitoring : Employ techniques like ReactIR to track reaction progress and identify kinetic bottlenecks .

Q. What strategies optimize the compound’s stability in aqueous biological assays?

The ethenesulfonyl group is prone to hydrolysis. Stabilization methods include:

  • Buffered Conditions : Use pH 7.4 phosphate buffer to minimize acid/base-driven degradation.
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in organic solvents (e.g., DMSO) immediately before use.
  • Protective Ligands : Add cyclodextrins or albumin to encapsulate the compound and shield reactive groups .

Application-Oriented Questions

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

The sulfonyl group can act as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites. Methodological steps:

  • Kinetic Assays : Measure enzyme activity (e.g., via fluorescence) before/after incubation with the compound to determine IC50_{50}.
  • Mass Spectrometry : Identify adduct formation (e.g., +78 Da from sulfonyl-cysteine linkage) .
  • X-ray Crystallography : Resolve the enzyme-inhibitor complex to visualize binding modes .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Critical challenges include:

  • Purification : Scaling column chromatography is inefficient; switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Side Reactions : Optimize stoichiometry to suppress dimerization (common in ethenesulfonyl derivatives).
  • Safety : Handle trifluoromethyl intermediates in fume hoods due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.